Antigen NY-CO-13 (103-111) Antigen NY-CO-13 (103-111) Cellular tumor antigen p53
Brand Name: Vulcanchem
CAS No.:
VCID: VC3660965
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Antigen NY-CO-13 (103-111)

CAS No.:

Cat. No.: VC3660965

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Antigen NY-CO-13 (103-111) -

Specification

Introduction

Molecular Structure and Characteristics

Structural Properties and Binding Characteristics

The NY-CO-13 (103-111) epitope likely possesses specific structural properties that enable it to bind to Major Histocompatibility Complex (MHC) molecules, particularly HLA class I molecules, for presentation to the immune system. Research on similar epitopes has shown that such peptide sequences typically contain specific anchor residues that facilitate binding to MHC molecules.

Table 1: Comparison of Related Cancer Antigen Epitope Sequences

AntigenPositionSequenceHLA RestrictionReference
NY-CO-13103-111Not specified*Not specified*
LAGE-1103-111ELVRRILSRHLA-A68
NY-ESO-1103-111ELARRSLAQNot bound to HLA-A68
NY-ESO-1127-136TVSGNILTIRHLA-A68
NY-ESO-1127-135TVSGNILTIHLA-Cw15

*Based on available research data

Immunological Significance

Role in Cancer Immunity

As a component of tumor protein p53, the NY-CO-13 (103-111) epitope likely plays a significant role in the immune response against cancer cells. Specific epitopes can be recognized by CD8+ T cells when presented by appropriate HLA molecules on the surface of cancer cells, potentially leading to immune-mediated destruction of these cells . The specificity of epitope recognition is crucial for developing targeted immunotherapies that can distinguish between cancerous and healthy tissues.

Research on related cancer-germline antigens has demonstrated that specific epitopes can elicit both humoral and cellular immune responses in cancer patients. For example, studies have shown that NY-ESO-1 epitopes can stimulate spontaneous immune responses in patients with epithelial ovarian cancer, including both antibody production and T cell activation . Similar mechanisms may apply to NY-CO-13 (103-111).

HLA Restriction and T Cell Recognition

The recognition of cancer antigen epitopes by T cells is dependent on their presentation by specific HLA molecules. Research on similar epitopes has identified specific HLA restrictions, such as the HLA-A68 restriction observed for the LAGE-1 103-111 epitope . Understanding these restrictions is critical for developing effective immunotherapies, as they determine which patients may benefit from epitope-specific approaches.

Clinical Applications and Research Developments

Therapeutic Implications

Understanding specific epitopes like NY-CO-13 (103-111) has important implications for cancer immunotherapy. Similar to approaches developed for NY-ESO-1 and LAGE-1, epitope-specific vaccines or T cell therapies targeting NY-CO-13 (103-111) could potentially be developed to enhance anti-tumor immune responses in cancer patients.

Research on related cancer-germline antigens has demonstrated the feasibility of inducing specific T cell responses through vaccination strategies. For example, studies have shown that NY-ESO-1 epitopes can induce antigen-specific CD8+ T cells in ovarian cancer patients with spontaneous humoral immune responses to the antigen . Similar approaches could potentially be developed for NY-CO-13 (103-111) if it demonstrates comparable immunogenicity.

Current Research Status

The development of antibodies against NY-CO-13 reflects ongoing research interest in this antigen . Multiple suppliers offer antibodies targeting this antigen, suggesting its recognized importance in cancer research. These reagents facilitate further investigation into the role of NY-CO-13 and its specific epitopes in cancer biology and immunology.

Table 2: Research Tools Available for Studying NY-CO-13

Research ToolApplicationCommercial AvailabilityReference
Anti-NY-CO-13 AntibodiesImmunodetection of p53 protein123 products across 3 suppliers
ELISA KitsQuantification of p53/NY-CO-13Available
Peptide EpitopesT cell assays, vaccine developmentResearch use

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